3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3,4-DICHLOROBENZOYL)THIOUREA
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Overview
Description
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3,4-DICHLOROBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, a methoxyphenyl group, and a dichlorobenzoyl thiourea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3,4-DICHLOROBENZOYL)THIOUREA typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole moiety using 2-aminophenol and aldehydes under reflux conditions . The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the thiourea linkage by reacting the intermediate with isothiocyanates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as nanocatalysts or metal catalysts can be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3,4-DICHLOROBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3,4-DICHLOROBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3,4-DICHLOROBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with biological macromolecules, leading to the inhibition of key enzymes or receptors. This interaction can disrupt cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzothiazole
Uniqueness
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3,4-DICHLOROBENZOYL)THIOUREA is unique due to its combination of a benzoxazole moiety with a methoxyphenyl group and a dichlorobenzoyl thiourea structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O3S/c1-29-18-9-7-13(21-25-16-4-2-3-5-19(16)30-21)11-17(18)26-22(31)27-20(28)12-6-8-14(23)15(24)10-12/h2-11H,1H3,(H2,26,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQDBWILWPOPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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